Brasofensine, chemically known as ( )-(E)-(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a potent inhibitor of the synaptic dopamine transporter (DAT). [, , , ] This classification stems from its ability to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. [, , ] In scientific research, Brasofensine serves as a valuable tool for investigating dopaminergic neurotransmission and exploring potential therapeutic strategies for disorders characterized by dopamine dysfunction, such as Parkinson's disease. [, , , , ]
Brasofensine exerts its pharmacological effect by binding to DAT, thereby inhibiting the reuptake of dopamine from the synaptic cleft. [, , , ] This inhibition leads to an increased concentration of dopamine in the synaptic cleft, prolonging its interaction with dopamine receptors. [, , ] The enhanced dopaminergic signaling resulting from Brasofensine's action contributes to its potential therapeutic effects in disorders associated with dopamine deficiency. [, , ]
Parkinson's Disease Research: Brasofensine has been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency in the brain. [, , , , ] Preclinical studies in animal models of Parkinson's disease, such as the MPTP-treated marmoset, have demonstrated the ability of Brasofensine to improve motor function and reduce parkinsonian symptoms. [] These promising findings led to the exploration of Brasofensine in clinical trials for Parkinson's disease. [, ] While initial clinical trials provided valuable insights into its safety and pharmacokinetic profile, further development was discontinued due to financial constraints and the need for additional preclinical data. [, ]
Investigating Dopamine Transporter Function: As a potent and selective DAT inhibitor, Brasofensine has been utilized as a pharmacological tool to investigate the role of DAT in dopamine neurotransmission. [, , ] By blocking DAT activity, researchers can study the consequences of increased synaptic dopamine levels on various physiological and behavioral processes. [, , ] This information is crucial for understanding the complex interplay between dopamine and other neurotransmitter systems in both health and disease.
Development of Novel PET Tracers: The potential of Brasofensine as a positron emission tomography (PET) tracer for imaging DAT in the brain has been explored. [] While early investigations using a radiolabeled form of Brasofensine ([11C]NS2214) in pig models faced challenges related to binding specificity, the concept highlights the ongoing interest in leveraging the pharmacological properties of Brasofensine for neuroimaging purposes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: